![molecular formula C25H23F6N5O4S B11935912 (2R,4S)-N-(1-cyanocyclopropyl)-4-[4-(1-methylpyrazol-4-yl)-2-(trifluoromethyl)phenyl]sulfonyl-1-[1-(trifluoromethyl)cyclopropanecarbonyl]pyrrolidine-2-carboxamide](/img/structure/B11935912.png)
(2R,4S)-N-(1-cyanocyclopropyl)-4-[4-(1-methylpyrazol-4-yl)-2-(trifluoromethyl)phenyl]sulfonyl-1-[1-(trifluoromethyl)cyclopropanecarbonyl]pyrrolidine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,4S)-N-(1-Cyanocyclopropyl)-4-[4-(1-Methylpyrazol-4-yl)-2-(Trifluormethyl)phenyl]sulfonyl-1-[1-(Trifluormethyl)cyclopropancarbonyl]pyrrolidin-2-carboxamid ist eine komplexe organische Verbindung mit potenziellen Anwendungen in verschiedenen wissenschaftlichen Bereichen. Diese Verbindung zeichnet sich durch eine einzigartige Struktur aus, die mehrere funktionelle Gruppen umfasst, wie z. B. eine Cyanocyclopropylgruppe, eine Trifluormethylphenylgruppe und einen Pyrrolidincarboxamid-Anteil. Diese Strukturelemente tragen zu ihren besonderen chemischen Eigenschaften und ihrem potenziellen Nutzen in Forschung und Industrie bei.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von (2R,4S)-N-(1-Cyanocyclopropyl)-4-[4-(1-Methylpyrazol-4-yl)-2-(Trifluormethyl)phenyl]sulfonyl-1-[1-(Trifluormethyl)cyclopropancarbonyl]pyrrolidin-2-carboxamid umfasst mehrere Schritte, die jeweils spezifische Reagenzien und Bedingungen erfordern. Der Prozess beginnt typischerweise mit der Herstellung der Cyanocyclopropylgruppe, gefolgt von der Einführung der Trifluormethylphenylgruppe durch eine Sulfonierungsreaktion. Der letzte Schritt umfasst die Bildung des Pyrrolidincarboxamid-Anteils, die durch eine Reihe von Kondensations- und Cyclisierungsreaktionen erzielt wird.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung würde wahrscheinlich eine Optimierung des Synthesewegs beinhalten, um die Ausbeute zu maximieren und die Kosten zu minimieren. Dies könnte die Verwendung von Durchflussreaktoren für bestimmte Schritte sowie die Entwicklung effizienter Reinigungsmethoden umfassen, um sicherzustellen, dass das Endprodukt die geforderten Reinheitsstandards erfüllt.
Analyse Chemischer Reaktionen
Reaktionstypen
(2R,4S)-N-(1-Cyanocyclopropyl)-4-[4-(1-Methylpyrazol-4-yl)-2-(Trifluormethyl)phenyl]sulfonyl-1-[1-(Trifluormethyl)cyclopropancarbonyl]pyrrolidin-2-carboxamid kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um entsprechende Oxide zu bilden.
Reduktion: Reduktionsreaktionen können verwendet werden, um die funktionellen Gruppen zu modifizieren, z. B. die Reduktion der Cyanocyclopropylgruppe zu einem Amin.
Gängige Reagenzien und Bedingungen
Gängige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und verschiedene Nukleophile oder Elektrophile für Substitutionsreaktionen. Die Bedingungen für diese Reaktionen beinhalten typischerweise kontrollierte Temperaturen, spezifische Lösungsmittel und manchmal Katalysatoren, um die Reaktionen zu erleichtern.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Reaktionsbedingungen und den verwendeten Reagenzien ab. Beispielsweise kann Oxidation Oxide liefern, während Reduktion Amine oder andere reduzierte Formen der Verbindung erzeugen kann.
Wissenschaftliche Forschungsanwendungen
Chemie: Die Verbindung kann als Baustein für die Synthese komplexerer Moleküle sowie als Reagenz in verschiedenen chemischen Reaktionen verwendet werden.
Biologie: Sie kann als Sonde oder Inhibitor in biologischen Studien dienen, insbesondere solchen, die sich mit Enzymaktivität oder Protein-Protein-Wechselwirkungen befassen.
Medizin: Die Verbindung könnte auf ihre potenziellen therapeutischen Wirkungen untersucht werden, z. B. auf ihre Fähigkeit, bestimmte biologische Signalwege zu modulieren.
Industrie: Sie kann bei der Entwicklung neuer Materialien oder als Bestandteil industrieller Prozesse Anwendung finden.
Wirkmechanismus
Der Wirkmechanismus von (2R,4S)-N-(1-Cyanocyclopropyl)-4-[4-(1-Methylpyrazol-4-yl)-2-(Trifluormethyl)phenyl]sulfonyl-1-[1-(Trifluormethyl)cyclopropancarbonyl]pyrrolidin-2-carboxamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Diese Zielstrukturen könnten Enzyme, Rezeptoren oder andere Proteine sein, die zur Modulation verschiedener biologischer Signalwege führen. Der genaue Mechanismus hängt von der jeweiligen Anwendung und dem biologischen Kontext ab, in dem die Verbindung verwendet wird.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various chemical reactions.
Biology: It may serve as a probe or inhibitor in biological studies, particularly those involving enzyme activity or protein interactions.
Medicine: The compound could be investigated for its potential therapeutic effects, such as its ability to modulate specific biological pathways.
Industry: It may find applications in the development of new materials or as a component in industrial processes.
Wirkmechanismus
The mechanism of action of (2R,4S)-N-(1-cyanocyclopropyl)-4-[4-(1-methylpyrazol-4-yl)-2-(trifluoromethyl)phenyl]sulfonyl-1-[1-(trifluoromethyl)cyclopropanecarbonyl]pyrrolidine-2-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to the modulation of various biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Zu den Verbindungen, die (2R,4S)-N-(1-Cyanocyclopropyl)-4-[4-(1-Methylpyrazol-4-yl)-2-(Trifluormethyl)phenyl]sulfonyl-1-[1-(Trifluormethyl)cyclopropancarbonyl]pyrrolidin-2-carboxamid ähneln, gehören andere sulfonylhaltige Pyrrolidinderivate sowie Verbindungen mit ähnlichen funktionellen Gruppen, wie z. B. Trifluormethylphenyl- oder Cyanocyclopropylgruppen.
Einzigartigkeit
Die Einzigartigkeit dieser Verbindung liegt in ihrer spezifischen Kombination von funktionellen Gruppen und Stereochemie, die ihr besondere chemische und biologische Eigenschaften verleihen.
Eigenschaften
Molekularformel |
C25H23F6N5O4S |
|---|---|
Molekulargewicht |
603.5 g/mol |
IUPAC-Name |
(2R,4S)-N-(1-cyanocyclopropyl)-4-[4-(1-methylpyrazol-4-yl)-2-(trifluoromethyl)phenyl]sulfonyl-1-[1-(trifluoromethyl)cyclopropanecarbonyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C25H23F6N5O4S/c1-35-11-15(10-33-35)14-2-3-19(17(8-14)24(26,27)28)41(39,40)16-9-18(20(37)34-22(13-32)4-5-22)36(12-16)21(38)23(6-7-23)25(29,30)31/h2-3,8,10-11,16,18H,4-7,9,12H2,1H3,(H,34,37)/t16-,18+/m0/s1 |
InChI-Schlüssel |
KXAAIORSMACJSI-FUHWJXTLSA-N |
Isomerische SMILES |
CN1C=C(C=N1)C2=CC(=C(C=C2)S(=O)(=O)[C@H]3C[C@@H](N(C3)C(=O)C4(CC4)C(F)(F)F)C(=O)NC5(CC5)C#N)C(F)(F)F |
Kanonische SMILES |
CN1C=C(C=N1)C2=CC(=C(C=C2)S(=O)(=O)C3CC(N(C3)C(=O)C4(CC4)C(F)(F)F)C(=O)NC5(CC5)C#N)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-(4-chlorophenyl)-1-methyl-4-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-4H-[1,2,4]triazolo[4,3-a][1]benzazepine](/img/structure/B11935832.png)
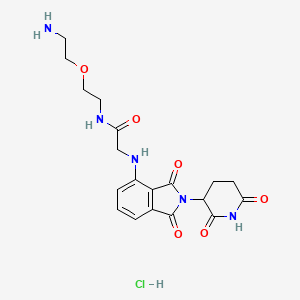
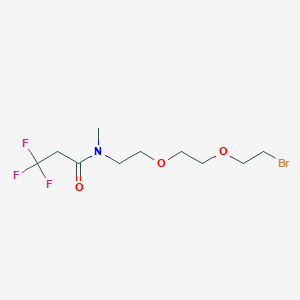
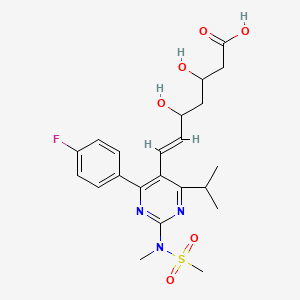

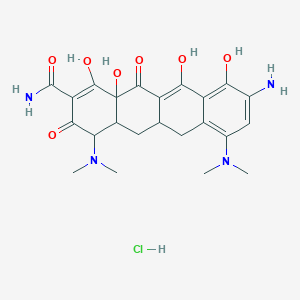
![2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanethiol;hydrochloride](/img/structure/B11935876.png)
![heptadecan-9-yl 8-[(7-heptoxy-7-oxoheptyl)-(3-hydroxypropyl)amino]octanoate](/img/structure/B11935884.png)

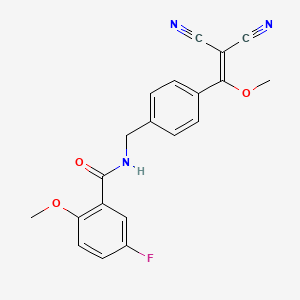
![2-(2-methylimidazo[2,1-b][1,3]thiazol-6-yl)-1-[2-[5-(6-methylpyrimidin-4-yl)-2,3-dihydro-1H-inden-1-yl]-2,7-diazaspiro[3.5]nonan-7-yl]ethanone](/img/structure/B11935903.png)
![(2S)-2-[[9-propan-2-yl-6-(3-pyridin-2-ylanilino)purin-2-yl]amino]butan-1-ol;dihydrochloride](/img/structure/B11935919.png)
![4-[(4S)-7-methyl-2,5-dioxo-1-[3-(trifluoromethyl)phenyl]-3,4,6,8-tetrahydropyrimido[4,5-d]pyridazin-4-yl]benzonitrile](/img/structure/B11935921.png)
![(E)-but-2-enedioic acid;6-fluoro-N-[(5-fluoro-2-methoxypyridin-3-yl)methyl]-5-[(5-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl]pyridin-2-amine](/img/structure/B11935928.png)
